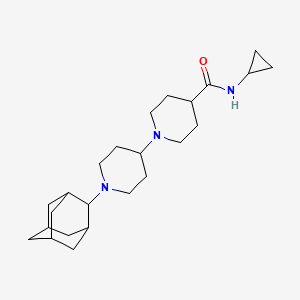![molecular formula C19H19ClN4O B6053291 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6053291.png)
2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound X" and has been extensively studied for its various properties and effects.
Mecanismo De Acción
The exact mechanism of action of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. This compound has been shown to have a high affinity for certain targets in the body, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In particular, this compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific targets in the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the study of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the development of new drugs based on this compound, which could be used to treat a variety of diseases. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex process that involves multiple steps. The compound is typically synthesized using a combination of organic and inorganic reactions, which require precise control of reaction conditions and reagent quantities. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
5-[[3-(4-chlorophenyl)piperidin-1-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-8-6-14(7-9-16)15-4-3-11-24(12-15)13-18-22-19(23-25-18)17-5-1-2-10-21-17/h1-2,5-10,15H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZVREGFEMZQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![1-cyclopentyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6053253.png)

![2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6053262.png)
![1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B6053267.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol](/img/structure/B6053280.png)
![N-[4-(hydroxyimino)-1-adamantyl]acetamide](/img/structure/B6053283.png)

![1-[cyclohexyl(methyl)amino]-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6053313.png)
![N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6053318.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]cyclopropanecarboxamide](/img/structure/B6053323.png)
